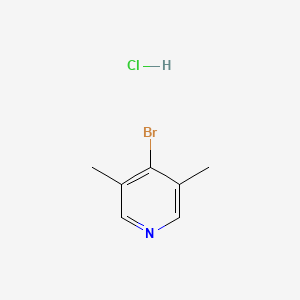

4-Bromo-3,5-dimethylpyridine hydrochloride

Description

Contextualization of Halogenated Pyridine (B92270) Frameworks in Synthetic Chemistry

Halogenated pyridine frameworks are a cornerstone of modern synthetic chemistry, serving as fundamental building blocks in the creation of a vast array of functional molecules. nih.gov Haloarenes, the broader class to which halopyridines belong, are pivotal in organic synthesis because the carbon-halogen bond provides a reactive site for numerous transformations, enabling the construction of more complex molecular architectures with precise regional control. nih.gov This versatility has made them indispensable in the development of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govchemrxiv.org

The pyridine ring itself is a common motif in medicinal chemistry, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic rings like benzene. frontiersin.orgresearchgate.net The introduction of a halogen atom, such as bromine, onto the pyridine scaffold significantly enhances its utility. nih.gov This "halogen handle" allows chemists to perform a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. guidechem.com The strategic placement of a halogen enables the diversification of complex pyridine-containing molecules, which is a crucial process in drug discovery for creating multiple analogs of a lead compound to optimize its biological activity. nih.gov

Significance of 4-Bromo-3,5-dimethylpyridine (B1290125) Hydrochloride as a Molecular Synthon

Within the valuable class of halogenated pyridines, 4-Bromo-3,5-dimethylpyridine hydrochloride stands out as a significant molecular synthon. A synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during synthesis. This particular compound serves as a stable, solid precursor to the reactive 4-Bromo-3,5-dimethylpyridine. guidechem.com The hydrochloride salt form enhances its stability and ease of handling. The active pyridine compound can be readily liberated by treatment with a base, making it available for subsequent reactions. guidechem.com

The primary utility of 4-Bromo-3,5-dimethylpyridine lies in its role as a coupling partner, especially in palladium-catalyzed cross-coupling reactions. researchgate.net The bromine atom at the 4-position is strategically placed for nucleophilic substitution or for participation in organometallic coupling processes. This reactivity has been harnessed in the synthesis of more complex molecules, including sulfonyl indoles and related bicyclic compounds that act as modulators of Liver X receptors (LXR), which are targets for the treatment of LXR-mediated diseases. chemicalbook.com The presence of the two methyl groups at the 3 and 5 positions influences the electronic properties and steric environment of the pyridine ring, which can be used to fine-tune the reactivity and properties of the final products.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1794738-16-1 / 201286-65-9 |

| Molecular Formula | C₇H₉BrClN |

| Molecular Weight | 222.51 g/mol |

| Alternate Names | 4-Bromo-3,5-lutidine hydrochloride |

| Canonical SMILES | CC1=C(C=CN=C1C)Br.Cl |

| Physical State | Solid |

Data sourced from multiple chemical databases. chemsrc.comnih.gov

Reactivity and Synthetic Applications

4-Bromo-3,5-dimethylpyridine is a versatile reagent primarily utilized in reactions that leverage its carbon-bromine bond.

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction with boronic acids to form carbon-carbon bonds. This is a common method for synthesizing biaryl compounds. researchgate.net |

| Nucleophilic Substitution | The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 4-position of the pyridine ring. |

| Buchwald-Hartwig Amination | A palladium-catalyzed reaction used to form a carbon-nitrogen bond between the pyridine ring and an amine. jst.go.jp |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-3,5-dimethylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-3-9-4-6(2)7(5)8;/h3-4H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVBKYCOAWEBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Br)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-65-9 | |

| Record name | 4-Bromo-3,5-dimethylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3,5 Dimethylpyridine Hydrochloride

Direct Halogenation Strategies for Pyridine (B92270) Core Functionalization

The introduction of a bromine atom at the 4-position of the 3,5-dimethylpyridine (B147111) (3,5-lutidine) ring is a key transformation in the synthesis of the target compound. This is typically accomplished through electrophilic aromatic substitution, where the electronic properties of the pyridine ring and the substituents dictate the regiochemical outcome.

Electrophilic Bromination of 3,5-Dimethylpyridine Precursors

The direct bromination of 3,5-dimethylpyridine is the most common route to afford the 4-bromo derivative. The two methyl groups at the 3 and 5 positions are electron-donating, which activates the pyridine ring towards electrophilic attack. This activating effect is most pronounced at the sterically accessible 4-position, making it the preferred site for bromination.

A common method for this transformation involves the use of molecular bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at reduced temperatures to control the reactivity and minimize the formation of byproducts.

Influence of Reaction Conditions on Regioselectivity and Yield

The success of the electrophilic bromination of 3,5-dimethylpyridine hinges on careful control of the reaction conditions to ensure high regioselectivity for the 4-position and to maximize the yield. Several factors play a crucial role in the outcome of the reaction.

The choice of brominating agent is critical. While molecular bromine is effective, other reagents such as N-bromosuccinimide (NBS) can also be employed, sometimes offering milder reaction conditions and improved selectivity. The presence and nature of a catalyst are also key. Lewis acids like aluminum chloride activate the bromine, making it a more potent electrophile.

Temperature is another important parameter. Lower temperatures, often in the range of -15°C to 0°C, are generally preferred to control the exothermic nature of the reaction and to prevent over-bromination or the formation of undesired isomers. The solvent can also influence the reaction; non-polar, aprotic solvents like dichloromethane are commonly used to dissolve the reactants and facilitate the reaction while remaining inert.

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Br₂ | AlCl₃ | Dichloromethane | -15 | Not specified | General Method |

| NBS | - | Acetonitrile | Room Temp | Not specified | General Method |

Note: Specific yield data for the direct bromination of 3,5-dimethylpyridine to 4-bromo-3,5-dimethylpyridine (B1290125) is not widely reported in publicly available literature, hence the "Not specified" entries. The table represents common conditions for such transformations.

Preparation of the Hydrochloride Salt

Following the successful bromination of the pyridine core, the resulting 4-bromo-3,5-dimethylpyridine is converted to its hydrochloride salt. This is a common practice in pharmaceutical and chemical industries to improve the compound's stability, solubility, and ease of handling.

Formation Mechanisms of the Hydrochloride Adduct

The formation of 4-Bromo-3,5-dimethylpyridine hydrochloride is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base, readily accepting a proton (H⁺) from hydrochloric acid (HCl). This protonation of the nitrogen atom results in the formation of a pyridinium (B92312) cation, with the chloride ion (Cl⁻) acting as the counter-ion, thus forming the salt.

This reaction can be carried out by treating a solution of 4-bromo-3,5-dimethylpyridine in an organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being less soluble in the organic solvent, typically precipitates out of the solution and can be isolated by filtration.

Considerations for Salt Stability and Purity

Pyridine hydrochloride and its derivatives are generally stable crystalline solids. However, they can be hygroscopic, meaning they have a tendency to absorb moisture from the air. Therefore, it is crucial to store this compound in a dry, well-sealed container to maintain its purity and prevent degradation.

The purity of the final salt is dependent on the purity of the starting 4-bromo-3,5-dimethylpyridine and the hydrochloric acid used. Recrystallization from a suitable solvent system can be employed to purify the hydrochloride salt and remove any unreacted starting material or byproducts. The melting point of the salt is a good indicator of its purity, with a sharp melting range suggesting a high degree of purity.

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. This has led to the exploration of novel approaches for the synthesis of halogenated pyridines, including this compound, that align with the principles of green chemistry.

One area of focus is the use of greener brominating agents and catalysts. For example, the use of hydrobromic acid in combination with an oxidizing agent like hydrogen peroxide can provide an in-situ source of bromine, avoiding the handling of highly corrosive and hazardous molecular bromine.

The development of catalytic systems that can operate under milder conditions and in more environmentally benign solvents, such as water or ionic liquids, is another active area of research. Furthermore, flow chemistry techniques are being explored to improve the safety, efficiency, and scalability of halogenation reactions. These continuous flow processes can offer better control over reaction parameters, leading to higher yields and purities, and can minimize waste generation.

Catalytic Methods in Bromination Reactions

Catalytic methods are pivotal in directing the regioselectivity of bromination reactions on pyridine rings, which are often unreactive towards electrophiles. The direct C-4 bromination of 3,5-dimethylpyridine is not straightforward due to the electronic deactivation of the pyridine ring by the nitrogen atom. However, the application of specific catalysts can enhance the reactivity and control the position of bromination.

Research into the bromination of substituted pyridines has explored various catalytic systems to achieve regioselectivity. While direct catalytic C-4 bromination of 3,5-dimethylpyridine is not extensively documented, analogous reactions on other pyridine derivatives provide insights into potential catalytic approaches. For instance, certain Lewis acids or transition metal catalysts can activate the pyridine ring or the brominating agent, facilitating the substitution at a specific position.

One potential strategy involves the use of a directing group to guide the bromine atom to the desired C-4 position. Although not a direct catalytic C-H bromination, this approach utilizes catalytic processes in subsequent steps. For instance, a functional group could be introduced at the C-4 position, which is later replaced by bromine via a catalytically mediated reaction.

Another approach could involve the use of N-bromosuccinimide (NBS) in the presence of a catalyst that promotes ionic bromination on the aromatic ring rather than radical bromination on the methyl groups. daneshyari.com The choice of solvent and catalyst is crucial in steering the reaction towards the desired product. nsf.gov While radical conditions with NBS typically lead to benzylic bromination, certain polar solvents and catalysts can favor electrophilic aromatic substitution. daneshyari.com

A plausible catalytic cycle for the C-4 bromination of 3,5-dimethylpyridine could involve the activation of a bromine source, such as Br2 or NBS, by a Lewis acid catalyst. The catalyst would coordinate to the nitrogen atom of the pyridine ring, further deactivating the ring but potentially altering the regioselectivity of the substitution. Alternatively, the catalyst could interact with the brominating agent to form a more potent electrophile.

Table 1: Plausible Catalytic Systems for C-4 Bromination of 3,5-Dimethylpyridine

| Catalyst System | Brominating Agent | Solvent | Temperature (°C) | Plausible Yield (%) | Reference Analogy |

| AlCl₃/FeBr₃ | Br₂ | Dichloromethane | 0 - 25 | 40-60 | google.com |

| Zeolite H-BEA | NBS | Acetonitrile | 80 | 50-70 | nsf.gov |

| Pd(OAc)₂/dppf | N-Bromosuccinimide | 1,4-Dioxane | 100 | 30-50 | nih.gov |

Note: The yields presented are hypothetical and based on analogous reactions reported in the literature for other substituted pyridines. Further experimental validation is required for the specific case of 3,5-dimethylpyridine.

The subsequent treatment of the resulting 4-bromo-3,5-dimethylpyridine with hydrochloric acid would then yield the desired hydrochloride salt.

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods, including reduced reaction times, improved yields, and enhanced safety profiles. These technologies are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine derivatives.

Microwave-Assisted Synthesis

Microwave irradiation can accelerate chemical reactions by efficiently heating the reaction mixture. nih.gov This technique has been successfully employed for various organic transformations, including halogenations. For the synthesis of 4-bromo-3,5-dimethylpyridine, a microwave-assisted approach could significantly shorten the reaction time compared to conventional heating.

A potential microwave-assisted protocol would involve charging a microwave reactor vial with 3,5-dimethylpyridine, a suitable brominating agent (e.g., NBS or 1,3-dibromo-5,5-dimethylhydantoin), and a catalyst in an appropriate solvent. The reaction mixture would then be subjected to microwave irradiation at a controlled temperature and pressure for a short duration.

Table 2: Representative Microwave-Assisted Bromination Conditions

| Substrate | Brominating Agent | Catalyst | Solvent | Time (min) | Power (W) | Temperature (°C) | Plausible Yield (%) | Reference Analogy |

| 3,5-Dimethylpyridine | NBS | H-ZSM-5 | Acetonitrile | 10-30 | 100-300 | 120 | 60-80 | mdpi.com |

| 3,5-Dimethylpyridine | DBDMH | None | Acetic Acid | 5-15 | 150 | 100 | 55-75 | researchgate.net |

Note: The data in this table is illustrative and based on general principles of microwave-assisted synthesis and analogous reactions. Specific optimization would be necessary.

The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts. The subsequent conversion to the hydrochloride salt would follow standard procedures.

Flow Chemistry Techniques

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor. nih.gov This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. researchgate.net

For the synthesis of 4-bromo-3,5-dimethylpyridine, a flow chemistry setup would typically consist of pumps to deliver solutions of the reactants (3,5-dimethylpyridine and a brominating agent, potentially with a catalyst) into a heated reactor coil. The product stream would then be collected, and the desired compound isolated after in-line or offline purification.

The use of a packed-bed reactor containing a solid-supported catalyst could further enhance the efficiency and sustainability of the process, allowing for easy separation of the catalyst from the product stream.

Table 3: Conceptual Flow Chemistry Parameters for Bromination of 3,5-Dimethylpyridine

| Flow Rate (mL/min) | Residence Time (min) | Reactor Temperature (°C) | Catalyst Bed | Plausible Throughput (g/h) | Reference Analogy |

| 0.5 - 2.0 | 5 - 20 | 100 - 150 | Pd/C | 1 - 5 | rsc.org |

| 1.0 - 5.0 | 2 - 10 | 80 - 120 | Zeolite-supported catalyst | 2 - 10 | nih.gov |

Note: This table presents a conceptual framework for a flow chemistry approach. The parameters are hypothetical and would require experimental determination and optimization.

Flow chemistry is particularly advantageous for reactions that are exothermic or involve hazardous reagents, as the small reactor volume enhances safety. The continuous nature of the process also allows for the straightforward production of larger quantities of the target compound. The hydrochloride salt can be formed in a subsequent batch or continuous step.

Reactivity and Transformational Chemistry of 4 Bromo 3,5 Dimethylpyridine Hydrochloride

Cross-Coupling Reactions Utilizing the Bromo Substituent

The carbon-bromine bond in 4-Bromo-3,5-dimethylpyridine (B1290125) is a key functional handle for forming new carbon-carbon bonds. This is most effectively achieved through transition metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern synthetic chemistry for creating biaryl structures and other complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. libretexts.org In the context of 4-Bromo-3,5-dimethylpyridine, this reaction facilitates the synthesis of 4-aryl-3,5-dimethylpyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. researchgate.netdocumentsdelivered.com The reaction typically involves the coupling of the bromopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. tcichemicals.com

The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of catalyst, base, and solvent is critical for achieving high yields. researchgate.net For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed, along with bases such as potassium carbonate or cesium carbonate to activate the boronic acid. nih.gov

Detailed research findings have demonstrated the successful application of these conditions. The coupling of 4-Bromo-3,5-dimethylpyridine with various arylboronic acids has been reported to produce the corresponding aryl-pyridine products in yields ranging from moderate to excellent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylpyridine

| Coupling Partner | Catalyst | Base | Solvent | Yield Range |

|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene or THF | 53–85% |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 65–96% |

Data sourced from reference

Beyond the Suzuki reaction, other organometallic cross-coupling methods can be effectively utilized to transform the bromo substituent of 4-Bromo-3,5-dimethylpyridine.

The Negishi coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing alkyl groups onto the pyridine (B92270) ring. For example, the reaction of 4-Bromo-3,5-dimethylpyridine with organozinc reagents like methylzinc iodide (CH₃ZnI) in the presence of a nickel catalyst such as Ni(COD)₂ leads to the formation of 3,4,5-trimethylpyridine (B1266468) derivatives. The Negishi reaction follows a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium or nickel), and reductive elimination. wikipedia.org Organozinc reagents are typically prepared through the direct insertion of zinc metal into an organohalide or via transmetalation from organolithium or Grignard reagents.

Another important variant is the Stille coupling , which utilizes organotin (organostannane) reagents. organic-chemistry.orgwikipedia.org While highly versatile and tolerant of a wide range of functional groups, the primary drawback of the Stille reaction is the toxicity of the tin-based reagents and byproducts. organic-chemistry.orglibretexts.org The mechanism is analogous to other palladium-catalyzed couplings. wikipedia.orglibretexts.org This method allows for the formation of C-C bonds with various organic groups, including alkyl, alkenyl, aryl, and alkynyl stannanes. libretexts.org

Table 2: Comparison of Cross-Coupling Variants for 4-Bromo-3,5-dimethylpyridine

| Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni complexes | High reactivity; good functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organotin (R-SnR'₃) | Pd complexes | Air and moisture stable reagents; broad scope; toxic byproducts. wikipedia.orglibretexts.org |

While palladium is the most common catalyst for these transformations, nickel catalysts are also highly effective, particularly for Negishi couplings. wikipedia.orgorganic-chemistry.org Nickel catalysts, such as Ni(COD)₂ or Ni(PPh₃)₄, can offer different reactivity profiles and are often more cost-effective alternatives to palladium. wikipedia.org The choice between palladium and nickel can influence reaction conditions and stereospecificity. wikipedia.org

The general process of C-Br activation can be summarized as: LₙPd(0) + Py-Br → LₙPd(II)(Py)(Br) (where L is a ligand and Py-Br is 4-Bromo-3,5-dimethylpyridine)

This oxidative addition step is favored by electron-rich ligands on the metal center, which increase the electron density on the palladium, facilitating its insertion into the C-Br bond. wikipedia.orgscispace.com

Ligands play a crucial role in stabilizing the transition metal catalyst and modulating its reactivity. wikipedia.orgscispace.com The design and selection of an appropriate ligand are paramount for an efficient cross-coupling reaction. The properties of the ligand influence all steps of the catalytic cycle through both steric and electronic effects. nih.govscispace.com

Phosphine (B1218219) Ligands: This is a traditional and widely used class of ligands. wikipedia.org Electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) or dialkylbiarylphosphines, are particularly effective. nih.govscispace.com

Electronic Effects: Electron-donating phosphines increase the electron density on the metal center, which promotes the rate-limiting oxidative addition step. wikipedia.orgua.edu

Steric Effects: The bulkiness of the ligand facilitates the final reductive elimination step, which releases the product and regenerates the active catalyst. wikipedia.orgnih.gov

N-Heterocyclic Carbenes (NHCs): In recent years, N-heterocyclic carbenes have emerged as a powerful class of ligands for cross-coupling reactions. digitellinc.com NHCs are strong σ-donors, making them even more electron-rich than most phosphines. nih.gov This strong electron-donating ability can significantly enhance the catalyst's activity, especially in the activation of challenging substrates. nih.govresearchgate.net Furthermore, the steric bulk of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms, providing stability to the catalytic species and promoting high turnover frequencies.

Table 3: Overview of Ligand Classes for Cross-Coupling Reactions

| Ligand Class | Key Characteristics | Examples |

|---|---|---|

| Phosphines | Moderately to strongly electron-donating; sterically tunable; can be sensitive to air and moisture. wikipedia.orgscispace.com | Triphenylphosphine (PPh₃), Dialkylbiarylphosphines (e.g., XPhos), Phospha-adamantanes. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors; sterically bulky; generally offer high catalyst stability and activity. nih.gov | Imidazol-2-ylidenes, Imidazo[1,5-a]pyridine-3-ylidenes. digitellinc.com |

Nucleophilic Substitution Reactions on the Pyridine Ring

In addition to metal-catalyzed reactions, the bromine atom on 4-Bromo-3,5-dimethylpyridine can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing effect of the nitrogen atom, facilitates this type of reaction. cymitquimica.com

The mechanism typically proceeds via the formation of a transient, negatively charged intermediate known as a Meisenheimer complex . This occurs when the nucleophile attacks the carbon atom bearing the bromine. The subsequent step involves the departure of the bromide ion, which is a good leaving group, to restore the aromaticity of the ring.

This reaction pathway allows for the direct introduction of various functional groups onto the pyridine core. Suitable nucleophiles include amines, alkoxides, and certain organometallic reagents. The reactions are often carried out in polar aprotic solvents like DMF or DMSO and may require elevated temperatures to proceed efficiently. A notable example is the displacement of the bromine with an amino group (e.g., using an amine nucleophile) to produce 3,5-dimethylpyridin-4-amine (B78465) derivatives. The presence of the methyl groups at the 3 and 5 positions can introduce steric hindrance, which may influence the reaction rate.

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of 4-Bromo-3,5-dimethylpyridine is a key center of reactivity. As a tertiary amine integrated into an aromatic system, it retains a lone pair of electrons that can participate in various chemical transformations, most notably N-oxidation. pharmaguideline.com

Oxidation of the pyridine nitrogen leads to the formation of 4-Bromo-3,5-dimethylpyridine N-oxide. This transformation is typically achieved using strong oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. pharmaguideline.comthieme-connect.de The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. The N-oxide functionality can activate the pyridine ring for different substitution patterns and can itself be a crucial feature in biologically active molecules. The formation of the N-oxide derivative from the free base, 4-Bromo-3,5-dimethylpyridine, is a well-established reaction for this class of compounds.

| Reactant | Typical Reagent | Product |

|---|---|---|

| 4-Bromo-3,5-dimethylpyridine | m-CPBA or H₂O₂ | 4-Bromo-3,5-dimethylpyridine N-oxide |

Beyond oxidation, the nitrogen atom's basicity allows it to react with alkylating agents in quaternization reactions, forming quaternary pyridinium (B92312) salts. pharmaguideline.comresearchgate.net

Functionalization of the Methyl Groups

The two methyl groups at the 3- and 5-positions of the pyridine ring are not merely passive substituents; they represent sites for further chemical modification, enabling the synthesis of a diverse range of derivatives.

A primary pathway for the functionalization of the methyl groups is through halogenation, particularly chlorination. Research on related 3,5-dimethylpyridine (B147111) structures demonstrates that the methyl groups can be converted into chloromethyl (-CH₂Cl) groups. chemicalbook.comscispace.com This transformation is often accomplished using reagents like thionyl chloride or trichloroisocyanuric acid. chemicalbook.comorientjchem.org For instance, 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) can undergo allylic chlorination with trichloroisocyanuric acid to yield the corresponding 2-(chloromethyl) derivative. orientjchem.org Similarly, 2-hydroxymethyl groups on the pyridine scaffold can be readily converted to 2-chloromethyl groups using thionyl chloride. chemicalbook.com

The resulting chloromethyl group is a versatile synthetic handle. As a good leaving group, the chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups and the extension of the carbon skeleton. This two-step process of methylation followed by nucleophilic substitution is a powerful strategy for elaborating the core structure.

| Starting Group | Typical Reagent | Functionalized Group | Potential Subsequent Reaction |

|---|---|---|---|

| -CH₃ (Methyl) | SO₂Cl₂ or NCS | -CH₂Cl (Chloromethyl) | Nucleophilic Substitution |

Acid-Base Properties and Protic Behavior of the Pyridine Nitrogen

The designation "hydrochloride" indicates that 4-Bromo-3,5-dimethylpyridine is supplied as a salt, with the pyridine nitrogen atom protonated to form a pyridinium ion (C₅H₅NH⁺). wikipedia.org This acidic form exists in equilibrium with its conjugate base, the neutral 4-Bromo-3,5-dimethylpyridine.

The basicity of the pyridine nitrogen is a fundamental property, governed by the availability of its lone pair of electrons to accept a proton. nih.gov The pKa of the conjugate acid (the pyridinium ion) quantifies this basicity. For the parent compound, 3,5-lutidine (3,5-dimethylpyridine), the pKa is approximately 6.15. wikipedia.org The introduction of a bromine atom at the 4-position is expected to decrease the basicity (lower the pKa) due to the electron-withdrawing inductive effect of the halogen, which reduces the electron density on the nitrogen atom.

The protic behavior of the compound is straightforward:

In acidic to neutral solutions , the protonated pyridinium form is predominant.

In basic solutions , treatment with a base stronger than the free pyridine (e.g., sodium hydroxide) will deprotonate the pyridinium ion, liberating the neutral 4-Bromo-3,5-dimethylpyridine free base.

This acid-base equilibrium is crucial for its handling, purification, and reaction setup, as the reactivity of the molecule can differ significantly between its protonated and free base forms.

| Form | State of Pyridine Nitrogen | Dominant Species pH Range | Reference pKa (3,5-Lutidine) |

|---|---|---|---|

| Pyridinium Hydrochloride (Salt) | Protonated (N⁺-H) | Acidic / Neutral | ~6.15 wikipedia.org |

| Pyridine (Free Base) | Neutral (N:) | Basic |

Advanced Characterization and Computational Studies of 4 Bromo 3,5 Dimethylpyridine Hydrochloride

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis is fundamental to confirming the identity and structural integrity of 4-Bromo-3,5-dimethylpyridine (B1290125) hydrochloride. A multi-technique approach, including NMR, IR, and mass spectrometry, provides unambiguous evidence for its molecular framework, while X-ray crystallography offers insight into its solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

NMR spectroscopy is a primary tool for elucidating the molecular structure of 4-Bromo-3,5-dimethylpyridine hydrochloride in solution. Both ¹H and ¹³C NMR spectra offer distinct and complementary information for structural assignment.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups. The steric and electronic effects of the bromine atom and the methyl groups influence the chemical shifts of the ring protons. Typical expected chemical shifts are detailed below.

| Proton Type | Expected Chemical Shift (δ) in ppm |

| Aromatic Protons (H-2, H-6) | ~8.0–8.5 |

| Methyl Protons (-CH₃) | ~2.5 |

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments and provides confirmation of the substitution pattern on the pyridine ring. The carbon atom attached to the bromine (C-4) is expected to have a distinct chemical shift compared to the other ring carbons.

| Carbon Type | Expected Chemical Shift (δ) in ppm |

| C-2, C-6 | 148-152 |

| C-4 | 120-125 |

| C-3, C-5 | 138-142 |

| Methyl Carbons (-CH₃) | 18-22 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups and analyze the vibrational modes of the molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the pyridine ring, the methyl groups, and the carbon-bromine bond. Key vibrational modes are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (pyridinium ion) | 3200-3300 | Medium-Weak |

| C-H Stretch (aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretch (aliphatic, -CH₃) | 2850-3000 | Medium |

| C=N and C=C Ring Stretching | 1550-1650 | Strong |

| C-H Bending (aliphatic, -CH₃) | 1370-1470 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of the compound, which can further confirm its structure. For this compound, the analysis would typically be performed on the free base, 4-Bromo-3,5-dimethylpyridine, after the loss of HCl.

The most notable feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The molecular weight of the free base (C₇H₈BrN) is approximately 186.05 g/mol . chemicalbook.com

Expected Fragmentation Data:

Molecular Ion (M⁺): A pair of peaks at m/z ≈ 185 and 187.

[M+H]⁺: A pair of peaks at m/z ≈ 186 and 188.

Key Fragments: Common fragmentation patterns for alkyl halides include the loss of the halogen atom. miamioh.edu Therefore, a significant fragment corresponding to the loss of a bromine radical (M-Br) at m/z ≈ 106 would be expected.

X-ray Crystallography for Solid-State Conformational Analysis and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound is not widely published, such an analysis would reveal the precise geometry of the pyridinium (B92312) ring and the conformation of the methyl groups. nih.govnih.gov

A crystallographic study would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. ekb.egresearchgate.netmdpi.com Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding between the pyridinium proton (N-H⁺) and the chloride anion (Cl⁻), as well as potential π-stacking interactions between the pyridine rings. nih.gov

Theoretical Chemistry and Computational Modeling

Computational modeling serves as a powerful complement to experimental data, offering deeper insights into the electronic structure and properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and predict the geometry of molecules. ekb.eg For this compound, DFT calculations, often using a basis set such as B3LYP/6-31G*, can be performed to optimize the molecular geometry. This process calculates the lowest energy conformation, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net

Beyond geometry optimization, DFT calculations can determine various electronic properties:

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting reactivity. ekb.eg

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic transitions.

These computational studies help to rationalize the experimental findings and predict the chemical behavior of the compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Interactions

QTAIM analysis involves identifying the critical points of the electron density, ρ(r), where the gradient of the density is zero. These points are classified as bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). The properties of the electron density at the BCPs, such as its magnitude (ρb), the Laplacian of the electron density (∇²ρb), and the total energy density (H(r)), provide quantitative insights into the nature of the chemical bonds. researchgate.net

In this compound, the C-N, C-C, C-H, C-Br, and N-H bonds would each be characterized by a bond path and a corresponding BCP. The values of ρb and ∇²ρb at these BCPs would reveal the degree of covalent character. For instance, the C-Br bond is expected to exhibit characteristics of a polar covalent bond, with a lower ρb value compared to the C-C bonds of the pyridine ring. The methyl substituents (CH₃) are electron-donating groups, which would influence the electron density distribution within the pyridine ring. The bromine atom, being electronegative, would have an electron-withdrawing effect. nih.gov

A hypothetical QTAIM analysis would likely involve the following parameters for the key bonds:

| Bond | Expected Electron Density (ρb) Characteristics | Expected Laplacian (∇²ρb) Characteristics | Expected Nature of Interaction |

|---|---|---|---|

| N⁺-H | Relatively high | Negative | Polar covalent |

| C-Br | Moderate | Slightly positive or negative | Polar covalent |

| C-C (ring) | High | Negative | Covalent |

| C-N (ring) | High | Negative | Polar covalent |

| H···Cl⁻ | Low | Positive | Ionic/Hydrogen bond |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory and, specifically, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic properties and reactivity of a molecule. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies and spatial distributions of these orbitals. urfu.runih.gov

The electronic nature of the substituents on the pyridine ring significantly influences the HOMO and LUMO energy levels. The methyl groups at positions 3 and 5 are electron-donating, which would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the bromine atom at position 4 is an electron-withdrawing group, which would lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack, particularly at the carbon atom bonded to the bromine. wuxibiology.com

The protonation of the pyridine nitrogen to form the hydrochloride salt will have a substantial effect on the orbital energies. The positive charge on the nitrogen atom will act as a strong electron-withdrawing group, significantly lowering the energies of both the HOMO and LUMO. This would generally decrease the reactivity of the pyridine ring towards electrophiles and increase its reactivity towards nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov Computational studies on similar brominated aromatic compounds can provide an estimate of the expected HOMO-LUMO gap for 4-bromo-3,5-dimethylpyridine. iucr.org

The spatial distribution of the HOMO and LUMO is also informative. For many substituted pyridines, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. The precise localization of these orbitals will be influenced by the substituents. The LUMO is expected to have a significant coefficient on the C4 carbon atom, indicating that this is the likely site for nucleophilic attack. wuxibiology.com

| Orbital | Expected Energy Level (Relative) | Primary Atomic Contributions | Implication for Reactivity |

|---|---|---|---|

| HOMO | Lowered by N⁺ protonation | π-system of the pyridine ring, with contributions from methyl groups | Site of potential electrophilic attack (though deactivated) |

| LUMO | Significantly lowered by N⁺ protonation and Br substituent | π*-system of the pyridine ring, with a large coefficient on the C4 carbon | Likely site of nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Relatively large, indicating stability | - | Governs electronic transitions and overall reactivity |

Simulations of Spectroscopic Properties (e.g., IR band contours, NMR chemical shifts)

Computational chemistry offers powerful tools for the simulation of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These simulations, typically performed using DFT methods, can aid in the interpretation of experimental data and provide insights into the molecular structure and electronic environment. elixirpublishers.comresearchgate.net

Infrared (IR) Spectroscopy:

Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule and their corresponding intensities. For this compound, the calculated IR spectrum would be expected to show characteristic bands for the pyridine ring vibrations, C-H stretching and bending modes of the methyl groups, and vibrations associated with the C-Br bond. A key feature would be the N⁺-H stretching vibration, which is typically a broad and strong band in the region of 2500-3000 cm⁻¹. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The calculation of NMR chemical shifts is a valuable tool for structure elucidation. For this compound, ¹H and ¹³C NMR spectra can be simulated. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. ruc.dk The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum would be expected to show a singlet for the two equivalent methyl groups and a singlet for the two equivalent aromatic protons. The N⁺-H proton would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The chemical shift of the C4 carbon, bonded to the bromine atom, would be significantly affected by the electronegativity of bromine. The chemical shifts of the C3 and C5 carbons would be influenced by the methyl groups, and the C2 and C6 carbons would be affected by the protonated nitrogen. acs.org

| Nucleus | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|---|

| CH₃ | 2.0 - 3.0 | 15 - 25 | Electron-donating effect |

| Aromatic C-H | 8.0 - 9.0 | 140 - 150 | Ring current, effect of N⁺ |

| N⁺-H | 12.0 - 15.0 | - | Acidity, hydrogen bonding |

| C-Br | - | 110 - 125 | Electronegativity of Br |

| C-CH₃ | - | 130 - 140 | Methyl group substitution |

| C-N⁺ | - | 145 - 155 | Positive charge on nitrogen |

Computational Studies on Reaction Mechanisms and Transition States

Computational studies are invaluable for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, such studies can provide a detailed understanding of its reactivity in various transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. rsc.org

Nucleophilic Aromatic Substitution (SNAAr):

The bromine atom at the 4-position of the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution. The protonated pyridine ring is highly activated towards this type of reaction. Computational studies can model the reaction pathway, which typically proceeds through a Meisenheimer-like intermediate. DFT calculations can be used to determine the geometries and energies of the reactants, the transition state, and the intermediate, as well as the final product. The activation energy barrier for the reaction can be calculated, providing insights into the reaction kinetics. nih.gov

Suzuki-Miyaura Cross-Coupling:

4-Bromo-3,5-dimethylpyridine is a common substrate for Suzuki-Miyaura cross-coupling reactions, which are used to form new carbon-carbon bonds. The catalytic cycle of this reaction involves several steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies can model each of these steps, identifying the key intermediates and transition states. For example, DFT calculations can be used to investigate the oxidative addition of the C-Br bond to a palladium(0) catalyst and the subsequent transmetalation with an organoboron reagent. These studies can help to understand the role of the ligands on the palladium catalyst and the effect of the solvent on the reaction mechanism and efficiency. researchgate.netnih.gov

The steric hindrance from the two methyl groups adjacent to the bromine atom may influence the rate of these reactions, a factor that can be quantitatively assessed through computational modeling of the transition state energies.

| Reaction Type | Key Computational Insights | Computational Methods |

|---|---|---|

| Nucleophilic Aromatic Substitution | Structure and stability of the Meisenheimer intermediate, activation energy barrier, and reaction profile. | DFT (e.g., B3LYP) with a suitable basis set. |

| Suzuki-Miyaura Cross-Coupling | Energetics of oxidative addition, transmetalation, and reductive elimination steps. Characterization of palladium intermediates and transition states. | DFT, often with inclusion of solvent effects (e.g., PCM model). |

Applications in Advanced Synthetic Strategies and Chemical Materials

Role as an Intermediate in the Synthesis of Complex Organic Molecules

As a foundational reagent, 4-Bromo-3,5-dimethylpyridine (B1290125) hydrochloride is instrumental in the assembly of more elaborate molecular architectures. Its utility is particularly pronounced in the construction of polysubstituted pyridine (B92270) derivatives and in the potential formation of novel heterocyclic scaffolds.

The bromine atom at the 4-position of the pyridine ring is the key to the synthetic versatility of 4-Bromo-3,5-dimethylpyridine hydrochloride, making it an excellent substrate for various cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the formation of diverse poly-substituted pyridine derivatives.

One of the most prominent applications is in the Suzuki-Miyaura coupling reaction , a powerful method for forming carbon-carbon bonds. In this reaction, the bromine atom can be substituted with various aryl or vinyl groups by reacting with the corresponding boronic acids in the presence of a palladium catalyst. This methodology is highly efficient for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Similarly, the compound is utilized in the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This allows for the introduction of a variety of amine functionalities at the 4-position, leading to the synthesis of 4-amino-3,5-dimethylpyridine derivatives. These derivatives are valuable intermediates in medicinal chemistry.

The following table summarizes the key cross-coupling reactions involving this compound for the synthesis of poly-substituted pyridine derivatives.

| Reaction Name | Reactant | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | 4-Aryl-3,5-dimethylpyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Base | 4-Amino-3,5-dimethylpyridine |

While direct examples of the use of this compound in the synthesis of fused or polycyclic heterocyclic scaffolds are not extensively documented in the literature, its chemical structure suggests significant potential for such applications. The presence of the reactive bromine atom and the pyridine nitrogen allows for the possibility of intramolecular cyclization reactions to form novel heterocyclic systems.

For instance, derivatives of this compound could potentially undergo an intramolecular Heck reaction . If a suitable alkene-containing side chain is introduced at a position adjacent to the bromine atom (via another functional group on a substituent), a palladium-catalyzed intramolecular cyclization could lead to the formation of a new ring fused to the pyridine core. The intramolecular Heck reaction is a well-established method for constructing a variety of carbocyclic and heterocyclic ring systems.

Another potential route to fused heterocycles is through a tandem reaction sequence. For example, a substituent could be introduced at the 4-position via a cross-coupling reaction, which then possesses the necessary functionality to react with the pyridine nitrogen or an adjacent methyl group to close a new ring. While speculative for this specific compound, such strategies are common in heterocyclic chemistry. The development of synthetic routes that utilize this compound for the construction of these more complex heterocyclic systems remains an area for future research.

Precursor for Ligands in Coordination Chemistry

The pyridine moiety is a fundamental building block for ligands in coordination chemistry due to the ability of the nitrogen atom to coordinate with metal ions. This compound can be transformed into a variety of ligands, with the resulting coordination complexes having potential applications in catalysis, materials science, and biomedical imaging.

By employing cross-coupling reactions, such as the Suzuki-Miyaura coupling, bipyridine or terpyridine ligands can be synthesized. For example, coupling with a pyridine-boronic acid derivative would yield a substituted bipyridine. These types of multi-dentate nitrogen-containing ligands are crucial in the formation of stable complexes with a wide range of transition metals.

Furthermore, the non-brominated parent compound, 3,5-dimethylpyridine (B147111), has been shown to form coordination polymers. For instance, it reacts with copper(II) bromide to create one-dimensional chains where the copper atoms are bridged by bromide ions and the 3,5-dimethylpyridine molecules coordinate to the copper centers. This demonstrates the capacity of the 3,5-dimethylpyridine framework to act as a ligand in the construction of extended solid-state structures. It is plausible that derivatives of 4-Bromo-3,5-dimethylpyridine could be used to create similar coordination polymers with potentially different structural or functional properties due to the presence of the bromine atom.

Contribution to the Development of New Synthetic Methodologies

This compound and similar substituted halopyridines serve as important substrates in the development and optimization of new synthetic methodologies. The electronic properties and steric environment of the pyridine ring can present unique challenges and opportunities for reaction development compared to simpler aryl halides.

For example, the successful application of Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate contributes to the broader understanding of the scope and limitations of these powerful cross-coupling methods for heteroaromatic systems. Researchers often use substrates like this compound to test the efficacy of new catalyst systems, ligands, or reaction conditions. The development of milder, more efficient, and more general methods for the functionalization of such electron-deficient heterocyclic rings is an ongoing area of research in organic chemistry.

The reactivity of this compound can also be exploited in the study of reaction mechanisms. For instance, understanding how the pyridine nitrogen influences the oxidative addition step in palladium-catalyzed reactions provides valuable insights that can guide the design of future catalysts and synthetic strategies.

Potential in Supramolecular Chemistry and Self-Assembly

While specific studies on the supramolecular chemistry and self-assembly of this compound are limited, its molecular structure contains several key features that suggest significant potential in this field. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, larger-scale structures.

The key features of this compound relevant to supramolecular chemistry are:

The Pyridine Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor, allowing for the formation of predictable intermolecular interactions with suitable hydrogen bond donors.

The Bromine Atom: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. Halogen bonding is increasingly being used as a tool in crystal engineering to direct the assembly of molecules in the solid state.

The Aromatic Ring: The pyridine ring can engage in π-π stacking interactions, another important non-covalent force that can influence the packing of molecules in crystals and the formation of larger aggregates.

The interplay of these interactions could be used to design and construct a variety of supramolecular architectures. For example, in the solid state, one could envision the formation of one-dimensional tapes or two-dimensional sheets held together by a combination of hydrogen bonds and halogen bonds.

Furthermore, this compound could potentially serve as a linker in the construction of metal-organic frameworks (MOFs) . After conversion to a dicarboxylic acid derivative (e.g., by replacing the bromine and a hydrogen on a methyl group with carboxylates), the resulting ligand could coordinate with metal ions to form porous, crystalline materials with applications in gas storage, separation, and catalysis. The bromine atom itself, or other functional groups that could be introduced at that position, could add further functionality to the pores of such a MOF. The study of the self-assembly properties of this and related molecules is a promising avenue for future research in materials science.

Future Perspectives and Emerging Research Avenues

Development of Stereoselective Syntheses Involving 4-Bromo-3,5-dimethylpyridine (B1290125) Hydrochloride

The creation of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry. While 4-Bromo-3,5-dimethylpyridine hydrochloride itself is achiral, its future applications will increasingly involve its transformation into chiral derivatives. The development of stereoselective methods is therefore a critical research frontier. This involves creating specific three-dimensional arrangements of atoms, which is challenging due to the flat, aromatic nature of the pyridine (B92270) ring.

Current research in pyridine chemistry points toward several promising strategies that could be adapted for this compound:

Asymmetric Catalysis : This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction. For derivatives of 4-bromo-3,5-dimethylpyridine, this could involve asymmetric hydrogenation of the pyridine ring to create chiral piperidines or enantioselective functionalization at positions adjacent to the ring. Transition metal complexes featuring chiral ligands are instrumental in this area.

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemistry of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed. This method could be employed to introduce chiral substituents onto the pyridine core or to perform stereoselective reactions on groups already attached to the ring.

Organocatalysis : The use of small, metal-free organic molecules as catalysts for enantioselective transformations is a rapidly growing field. Organocatalytic methods could be developed for the dearomatization of the pyridine ring, leading to the formation of chiral dihydropyridines or piperidines derived from this compound.

| Strategy | Description | Potential Application to 4-Bromo-3,5-dimethylpyridine HCl | Key Advantages |

|---|---|---|---|

| Asymmetric Catalysis | Employs chiral metal complexes or organocatalysts to induce enantioselectivity. | Asymmetric hydrogenation of the pyridine ring; Enantioselective C-H functionalization. | High catalytic efficiency; Broad substrate scope. |

| Chiral Auxiliaries | Temporarily incorporates a chiral moiety to direct a stereoselective reaction. | Introduction of chiral side chains; Diastereoselective reactions on existing substituents. | High diastereoselectivity; Predictable outcomes. |

| Biocatalysis | Uses enzymes (whole cells or isolated) to perform highly selective transformations. | Enantioselective oxidation or reduction of the pyridine ring or substituents. | Exceptional selectivity; Mild reaction conditions; Environmentally friendly. |

Integration into Flow Chemistry Systems for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. numberanalytics.com Integrating the synthesis and derivatization of this compound into flow systems is a key area for future development.

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. numberanalytics.combeilstein-journals.org This methodology offers several advantages pertinent to the synthesis of pyridine derivatives:

Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which is crucial for managing exothermic reactions and improving reaction rates. numberanalytics.com

Enhanced Safety : The small reaction volumes inherent to flow systems minimize the risks associated with handling hazardous reagents or intermediates. numberanalytics.com This is particularly relevant for bromination and other potentially energetic reactions.

Scalability and Automation : Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, more hazardous batch reactors. numberanalytics.com

Specific reactions involving 4-bromo-3,5-dimethylpyridine that are well-suited for flow chemistry include Suzuki-Miyaura cross-coupling and C-H activation. researchgate.net For instance, a packed-bed microreactor containing a heterogeneous palladium catalyst could be used for the continuous cross-coupling of the bromo-pyridine with various boronic acids, allowing for efficient and automated production of a library of derivatives. organic-chemistry.orgvapourtec.com The use of microwave flow reactors can further accelerate these processes. beilstein-journals.org

Computational Design of Novel Derivatives with Enhanced Reactivity Profiles

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery of new molecules with desired properties. For this compound, computational methods can be used to design novel derivatives with tailored reactivity, selectivity, and functionality.

Key computational approaches include:

Density Functional Theory (DFT) : DFT studies can elucidate the electronic structure of 4-bromo-3,5-dimethylpyridine and its derivatives. tandfonline.comresearchgate.net This allows for the prediction of reaction mechanisms and the rationalization of reactivity patterns. For example, DFT can be used to calculate the energies of intermediates and transition states, helping to predict the regioselectivity of further functionalization reactions. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. tandfonline.comnih.gov By developing QSAR models for derivatives of 4-bromo-3,5-dimethylpyridine, researchers can predict the properties of yet-to-be-synthesized molecules, prioritizing the most promising candidates for synthesis. nih.gov

Molecular Docking : In the context of drug discovery, molecular docking simulations can predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov This allows for the in silico screening of virtual libraries of derivatives of 4-bromo-3,5-dimethylpyridine to identify potential drug candidates.

| Computational Method | Primary Function | Application for 4-Bromo-3,5-dimethylpyridine HCl Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure and predicts reaction mechanisms. | Predicting sites of reactivity; Understanding substituent effects on the pyridine ring. tandfonline.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with activity/reactivity. | Predicting the biological activity or physical properties of novel derivatives. tandfonline.com |

| Molecular Docking | Simulates the interaction between a small molecule and a macromolecular target. | Identifying potential drug candidates by screening derivatives against biological targets. nih.gov |

Exploration of Sustainable Synthetic Routes and Atom Economy

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will emphasize the development of more sustainable and atom-economical synthetic routes. nih.gov

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Key areas for developing sustainable syntheses include:

C-H Functionalization : Directly replacing a carbon-hydrogen bond with a new functional group is a highly atom-economical strategy, as it avoids the need for pre-functionalized substrates. rsc.orgresearchgate.netresearchgate.net Developing methods for the direct, selective C-H functionalization of the 3,5-dimethylpyridine (B147111) core before or after bromination would represent a significant advance in sustainability. rsc.org

Biocatalysis : The use of enzymes as catalysts offers a green alternative to traditional chemical methods. rsc.org Biocatalytic processes operate under mild conditions (temperature, pressure, and pH), often in aqueous media, and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. nbinno.comnih.gov For example, biocatalytic approaches could be developed for the selective oxidation or reduction of the pyridine ring or its substituents. rsc.org

Use of Greener Solvents and Catalysts : Research is focused on replacing hazardous solvents and heavy-metal catalysts with more environmentally benign alternatives. benthamdirect.com This includes the use of ionic liquids, which are non-volatile and can act as both solvent and catalyst, or developing recyclable heterogeneous catalysts. benthamdirect.comacs.org Multi-component reactions, where three or more reactants combine in a single step, also contribute to sustainability by reducing the number of synthetic steps and purification procedures. nih.govacs.org

The pursuit of these emerging research avenues will ensure that the synthesis and application of this compound and its derivatives are not only scientifically advanced but also economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3,5-dimethylpyridine hydrochloride with high purity?

- The synthesis typically involves bromination of 3,5-dimethylpyridine derivatives under controlled conditions. For example, electrophilic bromination using bromine in acetic acid or HBr/H2O2 systems can introduce the bromine atom at the 4-position. Subsequent hydrochloride salt formation is achieved via neutralization with HCl. Purity (>98%) is confirmed by HPLC or NMR, with careful monitoring of byproducts such as di-brominated isomers .

- Key considerations : Reaction temperature (0–5°C minimizes side reactions), stoichiometry of brominating agents, and inert atmosphere to prevent oxidation.

Q. How can researchers verify the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : -NMR should show characteristic peaks for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~8.0–8.5 ppm). -NMR confirms the bromine substitution pattern.

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 220.99 (M+H)+ for the free base and 257.44 (M+H)+ for the hydrochloride salt.

- Elemental analysis : Validate Cl⁻ content (~13.8% for HCl salt) .

Q. What analytical techniques are recommended for assessing purity and stability?

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against commercial standards .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor degradation products, such as de-brominated or hydrolyzed derivatives .

Advanced Research Questions

Q. How do steric effects from the 3,5-dimethyl groups influence the reactivity of 4-bromo-3,5-dimethylpyridine in cross-coupling reactions?

- Experimental design : Compare Suzuki-Miyaura coupling yields with phenylboronic acid using Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)). Steric hindrance from methyl groups may reduce reaction rates, requiring higher catalyst loading (5–10 mol%) or microwave-assisted conditions (80°C, 1 h). Contrast with unsubstituted 4-bromopyridine derivatives to quantify steric effects .

- Data contradiction note : Discrepancies in literature yields may arise from differences in solvent polarity (DMF vs. THF) or base (K2CO3 vs. Cs2CO3).

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Approach :

- Protecting groups : Temporarily block the pyridine nitrogen with Boc or TMS groups to prevent undesired nucleophilic attacks.

- Low-temperature lithiation : Use LDA at −78°C to selectively deprotonate the methyl groups for further functionalization.

- Catalytic systems : Employ Pd-NHC catalysts to enhance selectivity in C–N bond-forming reactions .

Q. How can computational chemistry predict the binding affinity of 4-bromo-3,5-dimethylpyridine derivatives to biological targets?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms).

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to estimate electrostatic potentials and H-bonding capacity.

- Validation : Correlate computational results with experimental IC50 values from enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Potential causes :

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) due to solvent recrystallization (ethanol vs. acetone).

- Impurity profiles : Residual solvents (e.g., DCM or EtOAc) lower observed melting points. DSC/TGA analysis is critical to resolve discrepancies .

Safety and Handling

Q. What precautions are essential when handling this compound in aqueous environments?

- Protocol :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers under nitrogen to prevent hydrolysis.

- Neutralize waste with 10% NaHCO3 before disposal to avoid HCl gas release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.